cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid
Description
Chemical Name: cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid hydrochloride CAS Number: 2177258-22-7 Molecular Formula: C₁₄H₂₄ClNO₅ Molecular Weight: 321.8 g/mol Structural Features:
- Contains a bicyclic pyrano[3,2-c]pyridine core fused with a piperidine ring.
- Features a tert-butoxycarbonyl (Boc) protecting group at the 6-position, enhancing stability during synthetic processes.
- The carboxylic acid moiety at the 4a-position provides reactivity for further derivatization.
Applications: Primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing central nervous system (CNS) therapeutics or protease inhibitors. Its hydrochloride salt form improves solubility for laboratory handling .
Properties
IUPAC Name |
(4aR,8aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-5-10-14(9-15,11(16)17)6-4-8-19-10/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSCXFADHFQBW-QMTHXVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)(CCCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@](C1)(CCCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its Boc-protected amine group is particularly useful in peptide synthesis and other amine-related reactions. Biology: The compound can be used as a probe in biological studies to understand the role of pyranopyridine derivatives in biological systems. Medicine: Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its functional groups. The carboxylic acid group can interact with biological targets through hydrogen bonding and ionic interactions, while the Boc-protected amine group can be involved in molecular recognition processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds share functional or structural similarities with the target molecule:
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)
Comparative Analysis
Table 1: Structural and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
Structural Complexity: The target compound’s bicyclic pyrano-pyridine system is more complex than the monocyclic pyrimidine in Compound 1 and the phenyl-substituted piperidine in Compound 2. This complexity may enhance binding specificity in drug-target interactions .
Functional Group Diversity: The Boc group in both the target and Compound 2 protects amines during synthesis, but the target’s additional pyrano ring introduces steric and electronic effects absent in Compound 2. Compound 1 lacks protective groups, limiting its utility in multi-step syntheses .
Physicochemical Properties: The target’s higher molecular weight (321.8 vs. The hydrochloride salt form improves aqueous solubility compared to the free carboxylic acids in Compounds 1 and 2 .
Synthetic Utility :
Research Findings and Limitations
- Availability : The target compound is listed as discontinued or out of stock in certain quantities, suggesting specialized use or challenges in large-scale production .
- Data Gaps: Limited public data on biological activity or pharmacokinetics for the target compound. Comparisons rely on structural inferences rather than direct experimental results.
- Safety: No hazard statements are reported for the target, unlike Compound 1, which requires stringent handling due to its 100% concentration and reactive chloro group .
Biological Activity
Cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid, identified by its CAS number 2177258-22-7, is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula: C₁₄H₂₄ClNO₅
- Molecular Weight: 321.80 g/mol
- CAS Number: 2177258-22-7
- MDL Number: MFCD28992088
Antioxidant Activity
Recent studies have shown that derivatives of pyridine compounds exhibit significant antioxidant properties. For instance, certain derivatives have demonstrated high activity against free radicals, indicating potential protective effects against oxidative stress-related diseases .
Enzyme Inhibition
The compound's biological activity has been evaluated in terms of its ability to inhibit specific enzymes. The inhibition of acetylcholinesterase (AChE) is particularly noteworthy, as it plays a crucial role in neurodegenerative diseases such as Alzheimer's. The synthesized derivatives showed inhibition constants (K_i) ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM against AChE .
Cytotoxicity Studies
Research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, complexes derived from pyridine structures have shown cytotoxicity against Friend erythroleukemia cells and melanoma B16F10 cells through redox activity involving thiols .
Pharmacological Implications
The pharmacological implications of this compound suggest its potential use in developing therapeutic agents for conditions such as cancer and neurodegenerative disorders.
Study on Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of several pyridine derivatives, including the target compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, supporting the compound's potential as a therapeutic agent for oxidative stress-related conditions .
Study on Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized various derivatives of pyridine and tested their inhibitory effects on AChE and carbonic anhydrase isoforms. The findings revealed that some derivatives exhibited potent inhibitory activity with K_i values indicating strong binding affinity to the target enzymes .
Q & A
Q. What are the common synthetic routes for preparing cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid?
The synthesis typically involves Boc-protection strategies and cyclization reactions . For example:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to a pyridine/pyrrolidine precursor under anhydrous conditions using Boc anhydride (e.g., as seen in Boc-protected piperidine analogs ).
- Step 2 : Cyclization via acid-catalyzed or transition-metal-mediated reactions (e.g., palladium-catalyzed coupling for pyrano-pyridine frameworks, analogous to methods in thieno-pyridine synthesis ).
- Step 3 : Carboxylic acid functionalization using hydrolytic conditions (e.g., LiOH in THF/water) .
Key Considerations : Optimize reaction time and temperature to minimize epimerization of the cis-configuration.
Q. How is the stereochemical integrity of the cis-configuration validated during synthesis?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
- NMR Spectroscopy : Analyze coupling constants (e.g., -values for axial/equatorial protons in the pyrano-pyridine ring) .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for structurally similar pyrano-pyran derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., using ESI+ for [M+H]+ ion).
- FT-IR Spectroscopy : Identify Boc-group carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
- Multi-Nuclear NMR : Assign protons in the pyrano-pyridine core (e.g., , , DEPT-135) .
Advanced Research Questions
Q. How can conflicting NMR data for the pyrano-pyridine ring protons be resolved?
- Variable-Temperature NMR : Suppress signal broadening caused by ring puckering dynamics (e.g., at 298 K vs. 323 K) .
- 2D NMR Techniques : Use COSY to map coupling networks and HSQC/HMBC to correlate protons with signals (e.g., differentiate between axial and equatorial protons) .
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What strategies mitigate racemization during Boc-deprotection or acid-functionalization?
- Low-Temperature Deprotection : Use TFA in DCM at 0°C to minimize acid-induced epimerization .
- Steric Shielding : Introduce bulky substituents near the stereocenter to hinder racemization (e.g., as in Boc-protected pyrrolidine analogs ).
- In Situ Monitoring : Track optical rotation or chiral HPLC retention times during reaction progression .
Q. How does the pyrano-pyridine scaffold influence pharmacological activity in drug discovery?
- Structural Rigidity : The fused bicyclic system enhances binding affinity to enzymes/receptors (e.g., similar to thieno-pyridine derivatives targeting kinases ).
- Carboxylic Acid Bioisosterism : The -COOH group can mimic endogenous substrates (e.g., as seen in protease inhibitors ).
- Case Study : Analogous pyrano-pyridine compounds have shown activity against neurodegenerative targets (e.g., acetylcholinesterase inhibition ).
Q. What are the challenges in scaling up the synthesis of this compound?
- Catalyst Efficiency : Transition-metal catalysts (e.g., Pd/Cu) may require optimization for large-scale reactions (see thieno-pyridine synthesis protocols ).
- Purification Complexity : Use preparative HPLC or recrystallization in mixed solvents (e.g., EtOAc:hexane) to isolate the cis-isomer .
- Thermal Stability : Monitor decomposition under reflux conditions using TGA-DSC (e.g., Boc-group cleavage above 150°C ).
Q. How can computational methods aid in predicting reactivity or spectroscopic properties?
- DFT Calculations : Predict NMR chemical shifts (e.g., , ) and optimize transition states for cyclization steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. toluene in Pd-catalyzed steps ).
- Docking Studies : Model interactions with biological targets (e.g., protease active sites ).
Data Contradiction Analysis
Q. How to address discrepancies between X-ray and NMR data for the cis-configuration?
- Dynamic Effects : X-ray provides static snapshots, while NMR averages over conformers. Use variable-temperature crystallography and NMR to reconcile differences .
- Solvent Artifacts : Confirm that crystallization solvents (e.g., MeOH) do not induce conformational changes absent in NMR (CDCl₃ or DMSO-d₆) .
Q. What experimental controls validate the absence of trans-isomer contamination?
- Stereochemical Purity Assays : Combine chiral HPLC (>99% ee) with NOESY NMR (cross-peaks unique to cis-configuration) .
- Synthetic Controls : Compare with authentically synthesized trans-isomer (e.g., via Mitsunobu reaction inversion ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
